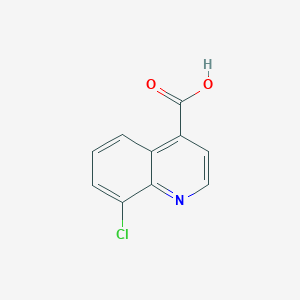
8-Chloroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloroquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 121490-66-2 . It has a molecular weight of 207.62 and its IUPAC name is 8-chloro-4-quinolinecarboxylic acid . It is a solid substance and is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives, including 8-Chloroquinoline-4-carboxylic acid, has been a topic of interest in the field of organic chemistry . A diverse range of these derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on spectro-analytical data .
Molecular Structure Analysis
The molecular structure of 8-Chloroquinoline-4-carboxylic acid can be represented by the Inchi Code: 1S/C10H6ClNO2/c11-8-3-1-2-6-7 (10 (13)14)4-5-12-9 (6)8/h1-5H, (H,13,14) .
Chemical Reactions Analysis
Quinoline motifs, including 8-Chloroquinoline-4-carboxylic acid, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have been synthesized via expeditious synthetic approaches .
Physical And Chemical Properties Analysis
8-Chloroquinoline-4-carboxylic acid is a solid substance . It is typically stored in a dry environment at 2-8°C .
科学的研究の応用
Antibacterial Properties
Research on derivatives of quinoline carboxylic acids, such as 8-Chloroquinoline-4-carboxylic acid, has shown promising antibacterial activities. For instance, derivatives of 8-nitrofluoroquinolone, closely related to 8-Chloroquinoline-4-carboxylic acid, exhibit significant antibacterial activity against both gram-positive and gram-negative bacterial strains, including Staphylococcus aureus (Al-Hiari et al., 2007). Another study found that certain quinoline-3-carboxylic acid derivatives displayed strong antibacterial effects, particularly against Gram-positive bacteria such as S. aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans (Al-Hiari et al., 2008).
Photolabile Properties
8-Bromo-7-hydroxyquinoline, a compound structurally similar to 8-Chloroquinoline-4-carboxylic acid, has been synthesized and identified as a new photolabile protecting group for carboxylic acids. It demonstrates a high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological applications (Fedoryak & Dore, 2002).
Chemical Synthesis and Reactions
The synthesis and reactions of quinoline-3-carboxylic acids, including chloro-substituted derivatives, have been extensively studied. For example, methods for synthesizing ethyl esters of chloro-substituted quinoline-3-carboxylic acids have been developed, and their chemical conversions and antimicrobial activities have been explored (Ukrainets et al., 1995).
Photodegradation in Aqueous Systems
Studies on the photodegradation of quinolinecarboxylic herbicides, which are structurally related to 8-Chloroquinoline-4-carboxylic acid, have shown that these compounds can undergo rapid degradation under UV light. This photodegradation is important in understanding the environmental impact and breakdown of these compounds in natural water systems (Pinna & Pusino, 2012).
Use in Crystallography
Research on proton-transfer compounds involving 8-aminoquinoline and various carboxylic acids, including chloroquinoline derivatives, has contributed to the understanding of crystal structures and hydrogen-bonded chain structures. These studies are crucial in crystallography and material science for designing and understanding new molecular materials (Smith et al., 2008).
作用機序
Target of Action
8-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . .
Mode of Action
Quinoline, the core structure of this compound, is known for its broad spectrum of bioactivity . It is often used as a core template in drug design . The interaction of quinoline derivatives with their targets can lead to a variety of biological and pharmacological activities .
Biochemical Pathways
Quinoline and its derivatives are known to have potential biological and pharmaceutical activities . These compounds can interact with various biochemical pathways, leading to their downstream effects.
Result of Action
Quinoline and its derivatives are known to exhibit a wide range of biological activities . The effects of these compounds can vary depending on their specific interactions with their targets.
Safety and Hazards
The safety information for 8-Chloroquinoline-4-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .
特性
IUPAC Name |
8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOWCPBIOYKIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)
![2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B3010973.png)

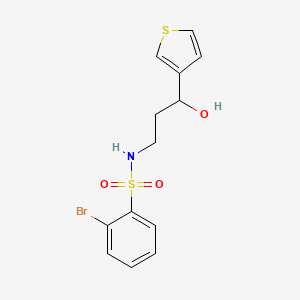
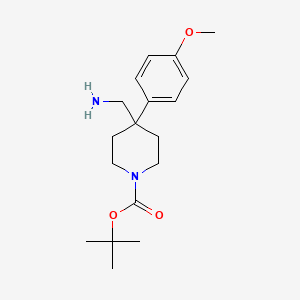

![methyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3010979.png)



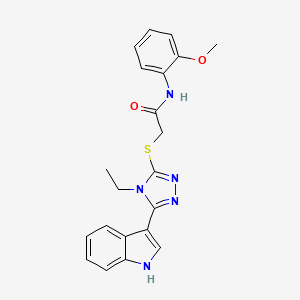
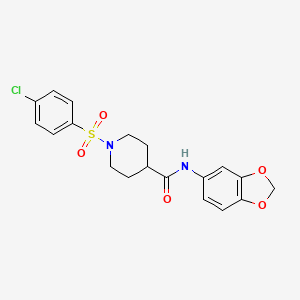
![4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3010991.png)
![1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3010993.png)